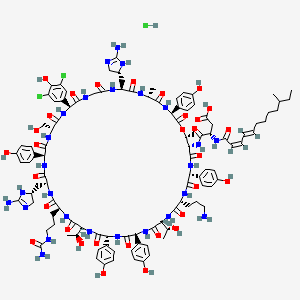

Enduracidin B hydrochloride

Description

BenchChem offers high-quality Enduracidin B hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enduracidin B hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34765-98-5 |

|---|---|

Molecular Formula |

C108H141Cl3N26O31 |

Molecular Weight |

2405.8 g/mol |

IUPAC Name |

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C108H140Cl2N26O31.ClH/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57;/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166);1H/b11-9+,19-13-;/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+;/m1./s1 |

InChI Key |

CZVLFJVZZQQXRP-VWZJCHDRSA-N |

Isomeric SMILES |

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl |

Canonical SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Enduracidin B Hydrochloride: Mechanism of Action, Lipid II Targeting, and Experimental Workflows

Executive Summary

Enduracidin B hydrochloride (a primary component of the enramycin complex) is a potent cyclic lipodepsipeptide antibiotic derived from Streptomyces fungicidicus. In an era where antimicrobial resistance—particularly from Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—threatens global health, understanding alternative antimicrobial mechanisms is paramount. This technical guide provides an in-depth analysis of Enduracidin B's mechanism of action (MoA), focusing on its high-affinity sequestration of the peptidoglycan precursor Lipid II, and outlines the self-validating experimental workflows required to study these interactions.

The Molecular Target: The Lipid II Bottleneck

Bacterial cell wall synthesis is a highly conserved, essential pathway, making it a prime target for antimicrobial agents. The synthesis of peptidoglycan relies on a critical, rate-limiting intermediate known as Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc). Because Lipid II exists in extremely low steady-state concentrations within the bacterial membrane, it represents a structural bottleneck; sequestering it effectively halts cell wall construction and leads to rapid cell lysis 1[1].

Mechanism of Action: Transglycosylation Inhibition

While legacy glycopeptides like vancomycin bind to the terminal D-Ala-D-Ala dipeptide of Lipid II, Enduracidin B employs a distinctly different mechanism. Enduracidin B binds directly to the pyrophosphate-sugar moiety of Lipid II 2[2].

This binding site distinction is the exact reason Enduracidin B retains potent activity against VRE. In VRE, the terminal D-Ala-D-Ala is mutated to D-Ala-D-Lac or D-Ala-D-Ser, rendering vancomycin ineffective. Because Enduracidin B does not rely on the stem peptide for recognition, it bypasses this resistance mechanism entirely 3[3].

By tightly complexing with Lipid II, Enduracidin B sterically occludes the substrate from membrane-associated transglycosylases (TGases). Kinetic studies demonstrate that Enduracidin preferentially inhibits this extracellular transglycosylation step over the preceding intracellular MurG step, driven by its superior binding affinity for Lipid II over Lipid I 4[4].

Figure 1: Enduracidin B intercepts the peptidoglycan synthesis pathway by sequestering Lipid II.

Quantitative Data: Comparative Efficacy

To contextualize the potency of Enduracidin B, it is evaluated against other cell-wall targeting antibiotics. The data below summarizes representative Minimum Inhibitory Concentration (MIC) ranges against critical Gram-positive pathogens 5[5].

| Compound | Primary Target Site on Lipid II | Inhibited Pathway Step | Rep. MIC vs MRSA (µg/mL) | Rep. MIC vs VRE (µg/mL) |

| Enduracidin B | Pyrophosphate-sugar moiety | Transglycosylation | 0.05 – 0.5 | 0.125 – 1.0 |

| Ramoplanin | Pyrophosphate-sugar moiety | Transglycosylation | 0.1 – 0.5 | 0.1 – 0.5 |

| Vancomycin | D-Ala-D-Ala terminus | Transpeptidation | 0.5 – 2.0 | >64.0 (Resistant) |

Table 1: Comparative target sites and antimicrobial efficacy of Lipid II-binding antibiotics.

Experimental Methodologies

To rigorously validate the mechanism of action of Enduracidin B, researchers must employ self-validating biochemical assays. The following protocols detail how to isolate the specific step of inhibition and quantify the binding kinetics.

In Vitro Transglycosylation Inhibition Assay

Objective: To prove that Enduracidin B inhibits the polymerization of Lipid II into peptidoglycan by sequestering the substrate.

Causality & Rationale: We utilize [¹⁴C]-radiolabeled Lipid II. By pre-incubating the antibiotic with the substrate before adding the transglycosylase enzyme, we ensure the assay measures substrate sequestration rather than direct enzyme inhibition. Paper chromatography is chosen for separation because the highly hydrophobic, polymerized peptidoglycan remains immobilized at the origin, whereas unreacted monomeric Lipid II migrates with the solvent front.

Step-by-Step Protocol:

-

Substrate Preparation: Synthesize [¹⁴C]-GlcNAc-labeled Lipid II using purified MurG and [¹⁴C]-UDP-GlcNAc in a buffered detergent micelle system (e.g., 0.1% Triton X-100).

-

Pre-incubation: In a 30 µL reaction volume, combine 1.5 µM[¹⁴C]-Lipid II with varying concentrations of Enduracidin B hydrochloride (0 to 10 µM). Incubate at room temperature for 15 minutes to allow the Enduracidin-Lipid II complex to reach equilibrium.

-

Enzyme Introduction: Initiate the reaction by adding 1 µg of purified recombinant transglycosylase (e.g., E. coli PBP1b). Incubate at 30°C for 45 minutes.

-

Reaction Termination & Separation: Spot 5 µL of the reaction mixture directly onto Whatman 3MM chromatography paper. Develop the chromatogram using a mobile phase of isobutyric acid:ammonia:water (66:1:33).

-

Quantification: Dry the paper, cut it into strips corresponding to the origin (polymerized peptidoglycan) and the solvent front (unreacted Lipid II). Quantify the radioactivity using liquid scintillation counting. Calculate the IC₅₀ based on the dose-dependent reduction of counts at the origin.

Figure 2: Step-by-step workflow for the in vitro transglycosylation inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the real-time association (

Causality & Rationale: SPR provides label-free, real-time kinetic data. Immobilizing Lipid II on a hydrophobic L1 sensor chip mimics the bacterial membrane environment. This is critical because the conformational presentation of the pyrophosphate moiety in a lipid bilayer is required for the physiological binding of lipodepsipeptides.

Step-by-Step Protocol:

-

Chip Preparation: Condition a Biacore L1 sensor chip with running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Liposome Immobilization: Inject unilamellar DOPC liposomes doped with 1 mol% purified Lipid II at a flow rate of 5 µL/min until a stable baseline increase of ~3000 Response Units (RU) is achieved.

-

Analyte Injection: Inject serial dilutions of Enduracidin B hydrochloride (ranging from 10 nM to 1 µM) over the flow cell at 30 µL/min for 180 seconds (association phase).

-

Dissociation Phase: Switch to running buffer and monitor the dissociation for 300 seconds.

-

Regeneration: Pulse the chip with 50 mM NaOH to remove the liposomes and prepare for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

).

Conclusion

Enduracidin B hydrochloride represents a highly evolved, natural solution to bacterial cell wall inhibition. By targeting the pyrophosphate-sugar moiety of Lipid II—a highly conserved and structurally constrained region—it circumvents the mutational resistance pathways that plague glycopeptides. For drug development professionals, the methodologies outlined herein provide the robust, self-validating frameworks necessary to evaluate novel lipodepsipeptide analogs and push the boundaries of next-generation antimicrobial therapeutics.

References

-

PubMed - National Institutes of Health (NIH). The mechanism of action of ramoplanin and enduracidin. 4[4]

-

ResearchGate. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. 5[5]

-

Frontiers. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. 3[3]

-

Dove Medical Press. Therapeutic compounds targeting Lipid II for antibacterial purposes. 2[2]

Sources

- 1. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]

- 2. dovepress.com [dovepress.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Decoding the Biosynthetic Assembly Line of Enduracidin B in Streptomyces fungicidicus: A Technical Whitepaper

Executive Summary

Enduracidin B is a potent 17-amino acid lipodepsipeptide antibiotic produced by the soil bacterium Streptomyces fungicidicus ATCC 21013. It exhibits profound bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) by binding to the peptidoglycan precursor Lipid II, effectively arresting bacterial cell wall biosynthesis. This whitepaper dissects the 84 kb biosynthetic gene cluster (BGC) responsible for enduracidin assembly, focusing on its non-ribosomal peptide synthetase (NRPS) architecture, mechanistic anomalies, and field-proven strain engineering protocols designed to optimize industrial yields.

Genetic Architecture of the end Biosynthetic Gene Cluster

The end BGC spans 84 kb within a 116 kb contiguous genetic locus and comprises 25 open reading frames (ORFs) [2]. The core of the cluster is defined by four massive NRPS genes—endA, endB, endC, and endD—which collectively encode the 17 modules required to assemble the peptide backbone [1].

Causality in Evolution: The organization of these NRPS genes generally follows the collinearity principle, where the linear sequence of modules corresponds directly to the sequence of amino acids in the final peptide. However, evolutionary pressures have introduced fascinating mechanistic anomalies to optimize the incorporation of non-proteinogenic amino acids and lipid tails, streamlining the megasynthase's footprint.

Mechanistic Anomalies in the NRPS Assembly Line

The enduracidin NRPS system deviates from classical assembly line models in two critical, highly specialized ways:

-

Absence of Epimerization (E) Domains: Despite Enduracidin B containing seven D-amino acid residues, the NRPS modules completely lack dedicated Epimerization (E) domains [3]. Instead, sequence analysis reveals that the Condensation (C) domains following these specific modules belong to a unique subset of dual-function C/E domains. These domains catalyze both the epimerization of the L-amino acid to its D-enantiomer and the subsequent condensation reaction [1]. This dual functionality represents a highly efficient evolutionary streamlining.

-

In Trans Loading of Threonine (Thr8): The sixth module of EndB, which corresponds to the incorporation of Thr8, is missing an Adenylation (A) domain [2]. Without an A domain, this module cannot activate its cognate amino acid. To bypass this structural gap, the single-module protein EndD acts in trans to activate and load the threonine residue onto the peptidyl carrier protein (PCP) of EndB's sixth module[1].

NRPS Assembly Line of Enduracidin B highlighting the in trans loading of Thr8 by EndD.

Quantitative Data: NRPS Module Organization

To provide a clear comparative view of the NRPS architecture, the module distribution and key genetic features are summarized below:

| Gene | Size (Modules) | Encoded Function / Corresponding Amino Acids | Distinctive Structural Features |

| endA | 2 | Modules 1-2 (Initiation, Lipid coupling) | Starts with a specialized C domain for lipidation [1]. |

| endB | 7 | Modules 3-9 | Module 6 strictly lacks an A domain [1]. |

| endC | 8 | Modules 10-17 | Rate-limiting enzyme; terminates with a TE domain [4]. |

| endD | 1 | In trans amino acid activation | Activates Thr8 specifically for EndB Module 6 [1]. |

Experimental Protocols & Methodologies

The sheer size and complexity of the end cluster require robust, self-validating experimental systems to engineer higher yields or generate novel analogs. Below are two field-proven protocols detailing the causality behind their design.

Protocol 1: Targeted Disruption of NRPS Genes for Functional Validation

To definitively prove causality between the end cluster and enduracidin production, targeted gene disruption is employed [2]. This protocol utilizes a self-validating double-crossover homologous recombination strategy to prevent polar effects on downstream genes.

Step-by-Step Methodology:

-

Vector Construction: Amplify two ~1.5 kb homologous arms flanking the target NRPS gene (e.g., endA). Clone these arms into a suicide vector containing an apramycin resistance cassette (aac(3)IV) and a counter-selection marker (e.g., sacB or rpsL).

-

Conjugation: Introduce the disruption plasmid into S. fungicidicus ATCC 21013 via intergeneric conjugation from a methylation-deficient E. coli donor strain (ET12567/pUZ8002) to bypass the Streptomyces restriction barrier.

-

Primary Selection (Single Crossover): Plate exconjugants on MS agar containing apramycin and nalidixic acid. Apramycin resistance confirms the initial plasmid integration into the chromosome.

-

Secondary Selection (Double Crossover): Grow single-crossover mutants in antibiotic-free liquid media for two generations to allow the second recombination event. Plate on media containing sucrose (if using sacB) to select for the loss of the vector backbone.

-

Validation: Screen surviving colonies via PCR using primers external to the homologous arms. A shift in amplicon size confirms the deletion. Cultivate the confirmed mutant and analyze the extract via HPLC-MS; the complete absence of the enduracidin peak validates the gene's essential role in biosynthesis [5].

Protocol 2: Overcoming Rate-Limiting Steps via Reporter-Based Mutagenesis

RNA-seq analysis reveals that the transcription level of endC is significantly lower than other end genes, making it the rate-limiting bottleneck of the entire pathway [4]. To isolate high-yielding strains without relying on blind screening, a reporter-based selection system is utilized.

Step-by-Step Methodology:

-

Reporter Cassette Integration: Genetically replace the initial sequence of the endC gene with a thiostrepton resistance gene (tsr). In this engineered strain, tsr expression is directly driven by the native endC promoter.

-

Mutagenesis: Subject the engineered spores to random mutagenesis. While UV and chemical mutagens are standard, heavy-ion beams generated by cyclotrons have proven exceptionally effective at inducing multiple beneficial gene mutation sites in S. fungicidicus [6].

-

High-Throughput Selection: Plate the mutagenized library on agar containing high concentrations of thiostrepton. Only mutants with upregulated endC promoter activity will survive, directly linking antibiotic resistance to the alleviation of the rate-limiting step [4].

-

Restoration: Once a high-resistance mutant is isolated, use homologous recombination to remove the tsr cassette and restore the wild-type endC gene.

-

Yield Quantification: Ferment the restored mutant and quantify Enduracidin B yields via HPLC. This rational targeting method has been shown to increase industrial yields by 3- to 5-fold [7].

Reporter-based mutagenesis workflow targeting the rate-limiting endC gene.

Advanced Engineering: Glycodiversification

While Enduracidin B is a potent antibiotic, its aqueous solubility can be a limiting factor in clinical drug formulation. Drawing inspiration from the structurally related antibiotic ramoplanin, researchers have successfully engineered S. fungicidicus to produce glycosylated enduracidin analogs. By integrating the ram29 gene—a polyprenyl phosphomannose-dependent glycosyltransferase from the ramoplanin BGC—into the S. fungicidicus genome, the strain successfully produces monomannosylated enduracidin derivatives, significantly improving its physicochemical properties for drug development [8, 9].

References

- The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. Microbiology Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWec2V0nyyQuS-zLU4AgKLVtXrmMK_PXlgRLfo-eTbeiNO0-ucDYg4ZrOAtFTs4FZgC7LoUTxJuSfip4rbl0MGfYKDHkF7g2GDBTpuJuwAb09sg9HQ1_3MQ4VUqxgkIC-vp10TbvZDNT5G_3c-GwurqZTvFipkvxKBUpldE6ZwH95GbEHZ5L9z874=]

- The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJemEpA1VNdXwX7VKiyRkIn6PSU0DQKiAc0ax-8qA6_B1JMf_CeBwqJWMy8Kv3gZ_wdSwhdPUxBv24Dpj5WJcI3kjX5xLngf4A-omsVJnJHA7gfZrBGH_koTG_gwXuuTb1WmU=]

- The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4UrTsiupTUDj9p9fDxEU80-3iykoOqGg_xKBmBRU52bGy7ut-Pp7nn6HISSQ3krkc7ED62FKDHJnQlyHIcn_jinZ9hd_dmPSpgeAmxigJNN0kim4TSNiPzSmzf6W3KEkmRuNrNDoQOFtC-IbN3R1OuKCgLJrc0RPqe3vG4uCJ_f6Pnx6kAVxpKiwURErzyNFufWHi7zXqyFp2dPV8S9bxBmUO7R-GZeqX2CBWXcCTmxalQw==]

- Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxTYrK9aS0n4yM2TLEblPV3CjzvsynrDNFUkpQQp1IPsCh4MdkSa4zQH4uZN5o6GkGrSNHZ1oCLdItq9wdcRT0lW4yehuqrNzWoriWDqIxkwCptW6Fwd5-KV-0X-NVZ_N-4wM=]

- US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqFXxYK19dUtm5KfYLZBux7MO_g6ZHSbxvBWtMxunzU-D80iAgBUw2u0OzRj9UNbMEoTnhgO3Dp1K6VGml1Y41Z4LKSUiENEGXzZCxIahoLYnEwG7TFMzGMmqJfb5IQh8z4LJWKb59xQVp]

- Heavy‐ion mutagenesis significantly enhances enduracidin production by Streptomyces fungicidicus - PMC.[https://vertexaisearch.cloud.google.

- CAS 11115-82-5 (Enduracidin) - BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7WDc6I0NN2rW9SO0Jdvm6Pyl1-yV6rmwTRFpCYfDzLMH1hdquEfgZ-vEBu2cf2ob5dIBe37KPCFGznlVAV2Yh2KTdM8aOQ4JKFQM87Gs-xggLUBmBPig9lsXAUyFYnntsymMwWLOCTYPhEdlozGmFMMFHapRrzOIJQdH2NjPT]

- Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkUNRON6ir1k0TpDIBxUUoB7pwL5-9447B14s8dzYwJ-tsxKvaeWwy4iMTz4YcmcfyTxNqhrwuP9h1GC7iSBwvuXHO9qMOXMSZxTNcM1borNUE-J1Mj8acYdFCT0DyvKwDAOXVNxXVWqUb2w==]

- Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02X1sf80QNZDpvKIfM2CH-8HCNSByYXnUxiZZCMyi7ke0yp7ltWqHhN1n2CDuK7TVzOa7bM0IX2F3kAfvtKYgFZAUBHtaqKUvbfHafGVjqXFce_H9j6-9KP5RWZbPKSqcQcI=]

Enduracidin B Hydrochloride: Mechanisms and Methodologies in Peptidoglycan Synthesis Inhibition

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Molecular Profile and Therapeutic Context

Enduracidin (also known as enramycin) is a 17-amino acid lipodepsipeptide antibiotic naturally produced by the soil bacterium Streptomyces fungicidicus[1]. The natural product is typically isolated as a mixture of two primary components: Enduracidin A and Enduracidin B, generally in a 70:30 ratio[2][3].

In drug development and in vitro screening, Enduracidin B is frequently utilized as a hydrochloride salt. The causality behind this formulation choice is strictly physiochemical: the free polypeptide base is only slightly soluble in water, which can lead to compound precipitation and artificially skewed IC50/MIC readouts in aqueous assays[2][4]. Conversion to the hydrochloride salt renders the compound freely soluble in dilute HCl and aqueous buffers, ensuring uniform bioavailability and reliable target engagement during high-throughput screening[2][4].

Mechanism of Action: Target Sequestration

Enduracidin B exerts its profound bactericidal activity by compromising bacterial cell wall integrity, specifically by halting the transglycosylation step of peptidoglycan biosynthesis[1][2].

Unlike β-lactam antibiotics that target the transpeptidase (cross-linking) activity of Penicillin-Binding Proteins (PBPs), Enduracidin B targets the substrate itself. It binds with high affinity to the peptidoglycan precursors Lipid I and, most critically, Lipid II[3][5]. By sequestering Lipid II, Enduracidin B sterically occludes the substrate from MurG (the intracellular transferase that synthesizes Lipid II) and downstream peptidoglycan glycosyltransferases (PGTs/TGases)[2][3][6].

Circumventing Vancomycin Resistance: While Enduracidin B shares a functional similarity with vancomycin by targeting Lipid II, they recognize structurally distinct regions of the substrate[1]. Vancomycin binds the terminal D-alanyl-D-alanine dipeptide—a motif that is frequently reprogrammed to D-alanyl-D-lactate in Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA)[7]. Because Enduracidin B binds a different moiety on the precursor, it bypasses this target-modification resistance mechanism, maintaining near-complete efficacy against MRSA and VRE strains[1][4].

Enduracidin B inhibition of the peptidoglycan synthesis pathway.

Quantitative Efficacy Profile

The structural divergence in Lipid II binding allows Enduracidin B to exhibit highly potent Minimum Inhibitory Concentrations (MICs) against resistant Gram-positive pathogens. The table below summarizes representative susceptibility profiles comparing standard-of-care Vancomycin to the Enduracidin class[1][4][7].

| Pathogen | Strain Phenotype | Vancomycin MIC (µg/mL) | Enduracidin B MIC (µg/mL) |

| Staphylococcus aureus | MSSA | 0.5 - 1.0 | ≤ 0.12 |

| Staphylococcus aureus | MRSA | 1.0 - 2.0 | ≤ 0.12 |

| Staphylococcus aureus | VISA / VRSA | 4.0 - ≥16.0 | 0.25 - 0.50 |

| Enterococcus faecium | VRE | ≥ 16.0 | ≤ 0.25 |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical controls and explain the causality behind specific reagent choices.

Protocol 1: In Situ Radiometric Transglycosylase Inhibition Assay

This assay measures the direct inhibition of peptidoglycan polymerization. E. coli membrane extracts are utilized as the enzyme source because they provide a highly conserved, easily scalable supply of bifunctional PBPs and MurG enzymes suitable for in vitro target validation[8][9].

Step-by-Step Workflow:

-

Membrane Preparation: Isolate cell wall membranes from E. coli and resuspend in 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂[8].

-

Substrate Accumulation (The Causality of Triton X-100): Introduce exogenous UDP-MurNAc-pentapeptide and radiolabeled [³H]-UDP-GlcNAc in the presence of the detergent Triton X-100.

-

Causality: Triton X-100 biochemically uncouples the synthesis pathway. It allows the preferential synthesis and accumulation of radiolabeled Lipid II while temporarily halting downstream polymerization into peptidoglycan[9].

-

-

Inhibitor Introduction: Add Enduracidin B hydrochloride across a logarithmic dose-response gradient.

-

Polymerization Trigger: Dilute or remove the Triton X-100 detergent from the reaction mixture. This triggers the synchronized transglycosylation of the accumulated Lipid II into the peptidoglycan polymer[9].

-

Reaction Termination & Detection: After 90 minutes at 37°C, terminate the reaction by adding 90 mM EDTA to chelate the Mg²⁺ required for enzyme activity[8]. Quantify the incorporation of [³H]-GlcNAc into the polymer using Scintillation Proximity Assay (SPA) beads[8].

In vitro radiometric transglycosylase inhibition assay workflow.

Protocol 2: Broth Microdilution MIC Assay for Enduracidin B

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth. For specific E. coli permeability testing, supplement with 100 µM IPTG if utilizing engineered strains[6].

-

Compound Solubilization: Dissolve Enduracidin B hydrochloride in dilute HCl to create a 10 mg/mL concentrated stock, then perform serial dilutions in the aqueous broth[2][4].

-

Inoculation: Standardize the bacterial suspension (e.g., MRSA isolates) to a 0.5 McFarland standard, diluting to achieve a final well concentration of

CFU/mL. -

Incubation & Readout: Incubate plates at 37°C for 17-24 hours with shaking (200 rpm)[6]. The MIC is recorded as the lowest concentration of Enduracidin B that completely inhibits visible bacterial growth.

Conclusion

Enduracidin B hydrochloride represents a critical tool in antimicrobial drug development. By sequestering Lipid II at a distinct binding site from vancomycin, it effectively collapses the transglycosylation phase of cell wall synthesis without triggering cross-resistance. Utilizing optimized, self-validating radiometric or fluorescent assays ensures accurate quantification of its inhibitory kinetics, paving the way for next-generation lipodepsipeptide therapeutics.

References

- Anti-microbial activities of enduracidin (enramycin)

- Enramycin B, EvoPure-research antibiotic Source: TOKU-E URL

- Enramycin Source: G-Biosciences URL

- Enramycin-susceptibility testing Source: TOKU-E URL

- Source: PMC (NIH)

- Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity Source: UQ eSpace URL

- Source: PubMed (NIH)

- Source: PMC (NIH)

- Staphylococcus aureus Source: Johns Hopkins ABX Guide URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. toku-e.com [toku-e.com]

- 3. gbiosciences.com [gbiosciences.com]

- 4. toku-e.com [toku-e.com]

- 5. goldbio.com [goldbio.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In situ assay for identifying inhibitors of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Simple Screen for Murein Transglycosylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Enduracidin B Hydrochloride: A Technical Guide

Part 1: Executive Technical Summary

Enduracidin B hydrochloride (also known as Enramycin B) is a macrocyclic lipodepsipeptide antibiotic produced by Streptomyces fungicidicus.[1] Structurally related to Enduracidin A, it differs only by a methylene group in its lipid tail. It exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE, by sequestering Lipid II and inhibiting peptidoglycan biosynthesis.[2]

This guide details the physicochemical parameters critical for the isolation, analysis, and formulation of Enduracidin B hydrochloride. Unlike the commercial "Enramycin" mixture, this document focuses specifically on the B fraction where data permits, providing structural rationale where experimental values for the isolated congener are limited.

Part 2: Chemical Identity & Molecular Architecture[3]

Core Identifiers

| Parameter | Technical Detail |

| Common Name | Enduracidin B hydrochloride |

| Synonyms | Enramycin B; Enradin B |

| CAS Number | 34765-98-5 (Specific to B HCl); 11115-82-5 (Mixture) |

| Molecular Formula | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ · xHCl |

| Molecular Weight | 2369.4 g/mol (Free Base) + x(36.46) |

| Chirality | Multi-chiral center macrocycle (L- and D- amino acids) |

| Appearance | White to yellowish-white crystalline powder |

Structural Analysis

Enduracidin B is a 17-amino acid depsipeptide. Its architecture is defined by a 16-residue macrocyclic lactone ring and an exocyclic N-terminal amino acid acylated with a lipid tail.

-

Lipid Tail: (2Z,4E)-10-methyl-dodeca-2,4-dienoic acid. This lipid moiety drives membrane insertion and distinguishes it from Enduracidin A (which has a 10-methyl-undeca-2,4-dienoic tail).

-

Chromophores: Contains chlorinated hydroxyphenylglycine residues, responsible for its UV absorption profile.

-

Labile Sites: The lactone (ester) bond within the ring is susceptible to alkaline hydrolysis.

Figure 1: Structural-Functional Map of Enduracidin B. The lipid tail drives membrane affinity, while basic residues facilitate solubility in acidic media.

Part 3: Physicochemical Profile[4]

Solubility & Formulation Physics

Enduracidin B exhibits a "U-shaped" solubility profile heavily dependent on pH and ionic form.

-

Acidic Media (pH < 4): Soluble. The presence of basic amino acid residues (e.g., ornithine, enduracididine) allows protonation. It is readily soluble in dilute HCl, forming the hydrochloride salt.

-

Neutral Media (pH 6-8): Poorly Soluble. As a zwitterionic or neutral species, the large hydrophobic peptide core and lipid tail dominate, leading to precipitation in aqueous buffers.

-

Organic Solvents:

-

Soluble: DMSO, DMF, Pyridine.

-

Slightly Soluble: Methanol, Ethanol (often requires acidification).

-

Insoluble: Acetone, Benzene, Chloroform, Ethyl Acetate.

-

Critical Insight: For stock solutions, dissolve the hydrochloride salt in DMSO or 50% aqueous methanol with 0.1% HCl . Avoid pure water for initial reconstitution to prevent gelation or precipitation.

Stability Profile

-

Hydrolytic Stability: The depsipeptide (lactone) bond is the stability-limiting factor.

-

Acid Stable: Stable in dilute acid (e.g., 0.1N HCl) for short periods, allowing for extraction and analysis.

-

Alkali Labile: Rapidly hydrolyzes in basic conditions (pH > 9), opening the ring and resulting in loss of antimicrobial activity.

-

-

Thermal Stability: The solid powder is stable at room temperature if kept dry. In solution, it degrades upon prolonged heating (>60°C), especially in the presence of moisture.

-

Photostability: Contains conjugated dienes in the lipid tail and phenolic rings, making it potentially sensitive to UV oxidation. Store protected from light.

Ionization & Lipophilicity

-

pKa: While specific experimental pKa values for the B congener are not standardized in literature, the molecule contains:

-

Basic groups: Terminal amines and guanidino-like groups (pKa ~9-12).

-

Acidic groups: Phenolic hydroxyls (pKa ~10) and potentially free carboxyls if ring opens.

-

-

Optical Rotation:

( -

UV Absorption:

at 231 nm and 272 nm (in 0.1N HCl). The 272 nm peak is characteristic of the chlorinated phenyl residues.

Part 4: Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Separating Enduracidin B from A requires a method capable of resolving the single methylene difference in the lipid tail.

Protocol: Reversed-Phase Separation

-

Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm (e.g., Waters XBridge or equivalent).

-

Mobile Phase A: 50 mM Ammonium Formate or 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Hold 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 267 nm (or 230 nm for higher sensitivity).

-

Retention: Enduracidin B is more lipophilic than A and will elute after Enduracidin A.

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Key Ions:

-

Enduracidin B (Base MW 2369.4).

-

Look for multi-charged species:

(~1185.7 m/z) and -

Note: The isotopic pattern will be complex due to the two Chlorine atoms (

vs

-

Figure 2: Analytical Workflow for the Extraction and Identification of Enduracidin B.

Part 5: Handling & Storage Guidelines

To maintain the integrity of Enduracidin B hydrochloride during research:

-

Storage (Solid): Store at -20°C , desiccated. Protect from light.

-

Reconstitution:

-

Use DMSO for biological assays (miscible with media).

-

Use Acidified Methanol for chemical analysis.

-

Avoid storing aqueous solutions for >24 hours; prepare fresh to prevent hydrolysis.

-

-

Safety: Enduracidin is an antibiotic.[1][2][3][4][5][6] Handle with standard PPE (gloves, mask) to avoid sensitization or inhalation of powder.

References

-

Iwasaki, H., et al. (1973). Enduracidin, a new antibiotic.[7][8] VIII. Structures of enduracidins A and B. Chemical & Pharmaceutical Bulletin, 21(6), 1184-1191.

- Inouye, Y., et al. (1987). Screening for inhibitors of avian myeloblastosis virus reverse transcriptase and effect on the replication of AIDS-virus. The Journal of Antibiotics, 40(1), 100-104.

-

Guide to Pharmacology. (n.d.). Enduracidin Ligand Page. IUPHAR/BPS. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]

- 4. ENDURACIDIN HYDROCHLORIDE | 11115-82-5 [chemicalbook.com]

- 5. Enduracidin Hydrochloride Enramycin CAS 11115-82-5 - Veterinary Enramycin, Veterinary Medicine | Made-in-China.com [m.made-in-china.com]

- 6. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Enduracidin B Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Lipopeptide Antibiotic

Introduction

Enduracidin, also known as Enramycin, is a complex polypeptide antibiotic produced by the bacterium Streptomyces fungicidicus.[1][2] It is a mixture of two main components, Enduracidin A and Enduracidin B, which differ by a single methylene group in their fatty acid side chains.[1][3] This guide will focus on Enduracidin B hydrochloride, a potent antimicrobial agent with a significant history of use in animal health and growing interest in its potential applications against multidrug-resistant pathogens.

This document provides a comprehensive technical overview of Enduracidin B hydrochloride, including its chemical identity, mechanism of action, physicochemical properties, and established applications. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Part 1: Chemical Identity and Physicochemical Properties

Chemical Identifiers

-

CAS Number: The Chemical Abstracts Service (CAS) number for Enduracidin hydrochloride (a mixture of A and B) is 11115-82-5 .[2][4] The specific CAS number for the Enduracidin B component is 34304-21-7.[5]

-

IUPAC Name: Due to its complex cyclic peptide structure, a concise IUPAC name for Enduracidin B hydrochloride is not commonly used. The formal IUPAC name for the parent molecule, Enduracidin B, is exceedingly long and complex: (2S)-N-[(2Z,4E)-10-methyl-1-oxo-2,4-dodecadien-1-yl]-L-α-aspartyl-L-threonyl-(2R)-2-(4-hydroxyphenyl)glycyl-D-ornithyl-D-allothreonyl-(2S)-2-(4-hydroxyphenyl)glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-L-allothreonyl-N5-(aminocarbonyl)-L-ornithyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-D-alanyl-(2S)-2-(4-hydroxyphenyl)glycyl-D-seryl-(2S)-2-(3,5-dichloro-4-hydroxyphenyl)glycylglycyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-L-alanyl-D-alanyl-2-(4-hydroxyphenyl)-glycine, (17→2)-lactone.[5] In practice, the common names Enduracidin or Enramycin are universally preferred.

Molecular Structure

Enduracidin B is a cyclic lipodepsipeptide. Its structure consists of a 17-amino-acid peptide macrocycle with a side chain that includes an unsaturated fatty acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Enduracidin hydrochloride is presented in the table below.

| Property | Value | References |

| Molecular Formula (Enduracidin B) | C108H140Cl2N26O31 | [5][] |

| Molecular Weight (Enduracidin B) | 2369.32 g/mol | [7] |

| Appearance | White to yellowish or grayish-brown powder | [3][8] |

| Melting Point | 238-245 °C (with decomposition) | [2][9] |

| Solubility | Freely soluble in dilute hydrochloric acid and dimethylformamide (DMF); slightly soluble in water and methanol; very slightly soluble in acetone, ethanol, chloroform, and benzene. | [7][10] |

| Storage Temperature | -20°C | [2][9] |

Part 2: Mechanism of Action and Antimicrobial Spectrum

Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of Enduracidin is the inhibition of bacterial cell wall biosynthesis.[11][12] Specifically, it targets the transglycosylation step of peptidoglycan formation by binding to the lipid intermediate, Lipid II.[11][12] This binding sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs) for the elongation of the glycan chains. The disruption of this crucial process leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.

The following diagram illustrates the targeted step in the bacterial cell wall synthesis pathway.

Caption: Workflow for the application of Enduracidin as an animal feed additive.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of bacterial isolates to Enduracidin is crucial for both research and veterinary applications. The following provides a generalized protocol for performing antimicrobial susceptibility testing using the broth microdilution method, based on established principles from organizations such as the Clinical and Laboratory Standards Institute (CLSI). [13][14][15][16] Objective: To determine the Minimum Inhibitory Concentration (MIC) of Enduracidin B hydrochloride against a target bacterial strain.

Materials:

-

Enduracidin B hydrochloride powder

-

Appropriate solvent for stock solution (e.g., dilute HCl, then further dilution in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35 ± 2 °C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of Enduracidin Stock Solution:

-

Accurately weigh a precise amount of Enduracidin B hydrochloride powder.

-

Dissolve in a minimal amount of appropriate solvent and then dilute with CAMHB to a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Plate Inoculation:

-

Dispense 50 µL of the appropriate Enduracidin dilution into each well of a 96-well plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations and bacterial density.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Enduracidin B hydrochloride that completely inhibits visible growth of the organism.

-

Self-Validation and Controls:

-

Positive Control: The growth control well must show distinct turbidity.

-

Negative Control: The sterility control well must remain clear.

-

Quality Control: A reference bacterial strain with a known Enduracidin MIC range (if available) should be tested concurrently to ensure the validity of the assay.

Part 4: Conclusion and Future Perspectives

Enduracidin B hydrochloride is a well-characterized lipopeptide antibiotic with a proven track record in animal health. Its potent activity against Gram-positive bacteria, coupled with a low propensity for resistance development, makes it a valuable tool in modern agriculture. The detailed understanding of its mechanism of action, centered on the inhibition of peptidoglycan synthesis via Lipid II sequestration, provides a solid foundation for further research.

For drug development professionals, Enduracidin's efficacy against resistant pathogens like MRSA warrants further investigation for potential therapeutic applications in human medicine, although challenges such as its poor aqueous solubility need to be addressed. [17]Ongoing research into the biosynthesis of Enduracidin and the engineering of its structure may lead to the development of novel analogs with improved pharmacokinetic properties and an expanded spectrum of activity.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). The Future of Enduracidin: Innovations in Production and Application for Animal Health. [Link]

-

Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69–76. [Link]

-

Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69–76. [Link]

-

Boakes, S., et al. (2011). Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus. ACS Chemical Biology, 6(11), 1246-1254. [Link]

-

Hughes, R. A., & Moody, C. J. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2476–2489. [Link]

-

LookChem. Cas 11115-82-5,ENDURACIDIN HYDROCHLORIDE. [Link]

-

ResearchGate. The mechanism of action of ramoplanin and enduracidin | Request PDF. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). The Future of Enduracidin: Innovations in Production and Application for Animal Health. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, March 3). Combating Antimicrobial Resistance with Enduracidin: A Sustainable Approach to Livestock Health. [Link]

-

Food and Agricultural Materials Inspection Center (FAMIC). (n.d.). 7 Enramycin. [Link]

-

Thistlethwaite, I. R., et al. (2017). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. The Journal of antibiotics, 70(10), 1011–1017. [Link]

-

Henan Alfa Chemical Co., Ltd. China CAS:11115-82-5 | ENDURACIDIN HYDROCHLORIDE Manufacturers and Factory. [Link]

-

LookChem. ENDURACIDIN HYDROCHLORIDE. [Link]

-

ResearchGate. Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus | Request PDF. [Link]

-

Higashide, E., Hatano, K., Shibata, M., & Nakazawa, K. (1968). Enduracidin, a new antibiotic. I. Streptomyces fungicidicus No. B5477, an enduracidin producing organism. The Journal of antibiotics, 21(2), 126–137. [Link]

-

Scripps Research. (2022, May 31). Natural and engineered precision antibiotics in the context of resistance. [Link]

-

ResearchGate. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. [Link]

-

Inxight Drugs. ENRAMYCIN B HYDROCHLORIDE. [Link]

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

-

Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International journal of environmental research and public health, 16(23), 4694. [Link]

-

ResearchGate. Minimum inhibitory concentration (MIC) of different biocides. At least.... [Link]

-

HiMedia Laboratories. antimicrobial susceptibility. [Link]

-

ResearchGate. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. [Link]

-

Kariyama, R. (1968). In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance. The Journal of antibiotics, 21(2), 119–125. [Link]

Sources

- 1. ENDURACIDIN HYDROCHLORIDE | 11115-82-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Enduracidin Hydrochloride Enramycin CAS 11115-82-5 - Veterinary Enramycin, Veterinary Medicine | Made-in-China.com [m.made-in-china.com]

- 4. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]

- 5. caymanchem.com [caymanchem.com]

- 7. Enramycin B - LKT Labs [lktlabs.com]

- 8. alfa-industry.com [alfa-industry.com]

- 9. lookchem.com [lookchem.com]

- 10. famic.go.jp [famic.go.jp]

- 11. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. apec.org [apec.org]

- 14. woah.org [woah.org]

- 15. chainnetwork.org [chainnetwork.org]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Enduracidin B: A Comprehensive Technical Guide

Introduction and Historical Context

Enduracidin (commonly known as enramycin) is a potent cyclic lipodepsipeptide antibiotic complex primarily consisting of Enduracidin A and Enduracidin B [1]. The antibiotic was first discovered in 1968 by researchers at Takeda Chemical Industries during an extensive bioactivity-guided screening program [2]. The producing organism, Streptomyces fungicidicus strain B-5477 (ATCC 21013), was isolated from a soil sample collected in Nishinomiya, Hyogo Prefecture, Japan [2][3].

Enduracidin exhibits profound bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE, by binding to the extracellular peptidoglycan precursor lipid II [4]. Notably, its binding site on lipid II differs from that of vancomycin, explaining the lack of cross-resistance between the two drugs [4].

Structural Elucidation and Biosynthetic Logic

Enduracidins are characterized by a 17-amino-acid macrocyclic core that includes several rare, non-proteinogenic amino acids such as L-enduracididine, 4-hydroxyphenylglycine (Hpg), 3,5-dichloro-4-hydroxyphenylglycine (Dpg), and citrulline [5][6].

Causality of Structural Differences: The sole structural difference between Enduracidin A and B is the length of their N-terminal lipid tails [4]. Enduracidin B possesses a C13 fatty acid moiety—specifically, (2Z,4E)-10-methyldodeca-2,4-dienoic acid—whereas Enduracidin A contains a C12 moiety (10-methylundeca-2,4-dienoic acid) [7]. This hydrophobic tail is essential for anchoring the antibiotic to the bacterial cell membrane, facilitating its interaction with lipid II [4].

Biosynthetic Assembly: Enduracidin B is synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) system encoded by an 84 kb gene cluster containing 25 open reading frames (ORFs) [5][8]. The assembly line logic dictates that the lipid tail is loaded first, followed by the sequential addition of amino acids, and concluding with a thioesterase-mediated macrocyclization [8].

NRPS assembly line logic for Enduracidin B biosynthesis in S. fungicidicus.

Isolation and Purification Protocol

Causality of Extraction Strategy: Enduracidin is a highly basic lipodepsipeptide with poor solubility in neutral aqueous environments [3]. During fermentation, the antibiotic does not secrete into the broth but accumulates almost entirely within the bacterial mycelium [9]. To efficiently extract Enduracidin B, the protocol leverages its pH-dependent solubility: it is highly soluble in acidified organic solvents (due to the protonation of the guanidinium group of enduracididine) and precipitates readily at an alkaline pH [9].

Step-by-Step Methodology

-

Mycelial Harvest : Centrifuge the S. fungicidicus fermentation broth at 3,000 rpm to separate the mycelial cake from the supernatant [9]. Discard the aqueous supernatant.

-

Acidified Solvent Extraction : Suspend the mycelial cake in 70% aqueous acetone or methanol acidified with 1N HCl to reach a pH of ~3.0 [9]. Validation: The acidic environment protonates the basic residues, forcing the hydrophobic peptide into the polar organic phase.

-

Filtration and Concentration : Filter the suspension to remove cellular debris. Concentrate the filtrate under reduced pressure to evaporate the organic solvent, leaving an aqueous acidic concentrate [10].

-

Alkaline Precipitation : Cool the aqueous concentrate in an ice bath and adjust the pH to 9.0 using 10N NaOH [9]. Validation: Deprotonation of the free base at pH 9.0 drastically reduces its solubility, causing the crude enduracidin complex to precipitate.

-

Centrifugation and Washing : Collect the precipitated enduracidin free base via centrifugation. Wash the pellet with cold 70% aqueous methanol to remove residual impurities [9].

-

Chromatographic Separation of A and B : Dissolve the crude enduracidin mixture in a suitable mobile phase. Subject the mixture to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column [11]. Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). Validation: The extra methylene group in Enduracidin B's lipid tail increases its hydrophobicity relative to Enduracidin A, causing Enduracidin B to elute later on the non-polar C18 stationary phase [12].

Step-by-step isolation and purification workflow for Enduracidin B.

Quantitative Data and Physicochemical Properties

The following table summarizes the comparative physicochemical parameters and biological efficacy of the two primary components of the enduracidin complex [12].

| Parameter | Enduracidin A | Enduracidin B |

| Molecular Formula | C107H138Cl2N26O31 | C108H140Cl2N26O31 |

| Molecular Weight (HCl salt) | 2391.76 g/mol | 2405.79 g/mol |

| Lipid Tail Structure | 10-methylundeca-2,4-dienoic acid (C12) | 10-methyldodeca-2,4-dienoic acid (C13) |

| Melting Point | 240-245 °C | 238-241 °C |

| UV Max (0.1N HCl) | 231 nm, 272 nm | 231 nm, 272 nm |

| Target Mechanism | Lipid II binding | Lipid II binding |

References

-

Higashide et al., "ENDURACIDIN, A NEW ANTIBIOTIC. I." The Journal of Antibiotics, 1968. URL:[Link]

-

"Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics." MDPI, 2021. URL:[Link]

-

"Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity." MDPI, 2022. URL:[Link]

- "US4465771A - Production of enduracidin and microorganisms therefor." Google Patents, 1984.

-

"Investigation on ultrasound-assisted extraction and separation of enduracidin from Streptomyces sp. NJWGY3665." PubMed, 2012. URL:[Link]

-

"Enduracidin: Manufacturing process and properties." DrugFuture. URL: [Link]

- "US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus." Google Patents, 2012.

Sources

- 1. Enramycin [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ENDURACIDIN, A NEW ANTIBIOTIC. I [jstage.jst.go.jp]

- 4. JP2020500509A - Modified Streptomyces fungisidicus isolates and uses thereof - Google Patents [patents.google.com]

- 5. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

- 6. WO2008054945A2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Enduracidin A | Benchchem [benchchem.com]

- 9. US4465771A - Production of enduracidin and microorganisms therefor - Google Patents [patents.google.com]

- 10. Enduracidin A | Benchchem [benchchem.com]

- 11. Investigation on ultrasound-assisted extraction and separation of enduracidin from Streptomyces sp. NJWGY3665 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enduracidin [drugfuture.com]

Technical Guide: Membrane Binding Affinity of Enduracidin B Hydrochloride

Executive Summary

Enduracidin B hydrochloride is a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Structurally analogous to Ramoplanin, it exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. Its efficacy hinges on a dual-mode mechanism : non-specific partitioning into the bacterial membrane bilayer followed by high-affinity, specific sequestration of Lipid II , the essential peptidoglycan precursor.

This guide details the biophysical characterization of Enduracidin B’s membrane binding affinity. Unlike simple soluble ligand-receptor interactions, this system requires distinguishing between membrane partitioning (

Mechanistic Foundation: The "Dual-Key" Interaction

To accurately measure affinity, one must model the interaction correctly. Enduracidin B does not bind Lipid II in free solution effectively; the interaction occurs at the membrane interface.

-

Membrane Anchoring: The lipophilic fatty acid tail (C

-C -

Target Complexation: The cyclic depsipeptide core undergoes a conformational change upon membrane association, creating a binding pocket that specifically recognizes the pyrophosphate and MurNAc-GlcNAc moieties of Lipid II.

Visualization: Mechanism of Action

The following diagram illustrates the transition from solution state to the membrane-bound complex.

Figure 1: The dual-step mechanism involving membrane partitioning followed by specific Lipid II sequestration.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is superior to Surface Plasmon Resonance (SPR) for this application because it measures the heat of binding directly (

Materials & Reagents[1][2][3][4]

-

Ligand: Enduracidin B Hydrochloride (purity >95%).

-

Target: Purified Lipid II (extracted from Micrococcus flavus or chemically synthesized).

-

Membrane Matrix: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for Large Unilamellar Vesicles (LUVs).

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Must be degassed).

Workflow: Lipid II-Doped LUV Preparation

To mimic the physiological environment, Lipid II must be embedded in a phospholipid bilayer.

-

Lipid Mixing: Dissolve DOPC and Lipid II in chloroform/methanol (2:1) at a molar ratio of 98:2 (2% Lipid II).

-

Drying: Evaporate solvent under nitrogen flow, then vacuum desiccate overnight to remove trace solvents.

-

Hydration: Rehydrate film with HEPES buffer to a total lipid concentration of 2 mM. Vortex vigorously for 30 mins.

-

Extrusion: Pass the suspension 21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder to form uniform LUVs.

ITC Titration Setup

This protocol uses a "Peptide-into-Lipid" format to maintain the solubility of Enduracidin B.

| Parameter | Setting / Value | Rationale |

| Cell Content | Lipid II-doped LUVs (100 µM total lipid, ~2 µM Lipid II) | The macromolecular assembly (vesicle) is stable in the cell. |

| Syringe Content | Enduracidin B (20 - 50 µM) | Concentration must be ~10-20x the expected |

| Temperature | 25°C | Standard physiological baseline. |

| Stirring Speed | 500 RPM | Ensures rapid mixing without disrupting vesicles. |

| Injection Profile | 1 x 0.4 µL (dummy), 19 x 2.0 µL | First injection removes air/diffusion artifacts. |

Control Experiment (Crucial)

You must perform a Blank Titration :

-

Syringe: Enduracidin B.

-

Cell: Pure DOPC LUVs (No Lipid II).

-

Purpose: This measures the heat of partitioning and dilution. This isotherm must be subtracted from the Lipid II isotherm to isolate the specific binding event.

Visualization: ITC Workflow

Figure 2: Step-by-step workflow for differential ITC analysis of membrane binding.

Data Analysis & Interpretation

Calculating the Dissociation Constant ( )

The subtracted data (Lipid II LUVs minus Pure LUVs) should be fitted to a One-Set-of-Sites model (or a specific surface binding model if cooperativity is observed).

The binding isotherm is described by:

Where:

- (Association Constant)

- = Stoichiometry (Enduracidin : Lipid II)[1]

- = Enthalpy of binding

Expected Values & Troubleshooting

Based on structural analogs (Ramoplanin) and Lipid II binders (Nisin), researchers should anticipate the following:

| Parameter | Expected Range | Interpretation |

| 50 nM – 1.0 µM | High affinity. If | |

| Stoichiometry ( | 2:1 or 1:1 | Ramoplanin often binds as a dimer (2:1). A value of |

| Exothermic (< 0) | Driven by H-bond formation between the peptide backbone and the pyrophosphate cage. |

Troubleshooting:

-

Aggregation: Enduracidin B aggregates at high concentrations (>100 µM). Keep syringe concentrations moderate.

-

Solubility: Ensure <1% DMSO is used if stock solutions are organic; match DMSO exactly in the cell buffer to prevent heat of dilution artifacts.

References

-

Mechanism of Action: Fang, X., et al. (2006).[2] "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems.

-

Structural Characterization: McCafferty, D. G., et al. (2002). "Ramoplanin A2 binds Lipid II at the interface." Biochemistry.

-

Lipid II Binding Protocols: Breukink, E., et al. (1999). "Use of the cell wall precursor lipid II by a pore-forming peptide antibiotic."[1][3][4] Science.

-

ITC Methodology for Lipopeptides: Heerklotz, H., & Seelig, J. (2000). "Titration calorimetry of surfactant–membrane partitioning and membrane solubilization." Biochimica et Biophysica Acta.

-

Enduracidin Structure: Iwasaki, H., et al. (1973). "Structure of Enduracidin." Chemical and Pharmaceutical Bulletin.

Sources

- 1. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haloduracin α Binds the Peptidoglycan Precursor Lipid II with 2:1 Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC protocol for separation of Enduracidin A and B

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Enduracidin A and B

Introduction

Enduracidin, a potent lipopeptide antibiotic complex produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The complex primarily consists of two major components, Enduracidin A and Enduracidin B, which are structurally very similar cyclic depsipeptides[2][3][4]. Both molecules share an identical 17-amino acid cyclic core. The key structural difference lies in the fatty acid tail: Enduracidin A contains a 10-methyldodeca-2,4-dienoyl moiety, while Enduracidin B possesses a 10-methyltrideca-2,4-dienoyl moiety. This subtle difference in the length of the lipid tail presents a significant analytical challenge for their separation and quantification.

This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline separation of Enduracidin A and B. The methodology described herein is critical for researchers, scientists, and drug development professionals involved in the quality control of Enduracidin production, pharmacokinetic studies, and the development of new lipopeptide-based therapeutics.

Principle of Separation

The separation of Enduracidin A and B is achieved by RP-HPLC, a powerful analytical technique for separating molecules based on their hydrophobicity. The stationary phase consists of a non-polar material (typically C18-bonded silica), while the mobile phase is a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and will therefore elute later than less hydrophobic molecules.

Given that Enduracidin B possesses a slightly longer fatty acid chain than Enduracidin A, it is more hydrophobic. Consequently, Enduracidin B is expected to have a longer retention time on a C18 column compared to Enduracidin A. The use of a gradient elution, where the concentration of the organic solvent is gradually increased, is essential for achieving optimal resolution between these closely related compounds.

Materials and Reagents

-

Enduracidin reference standard (containing both A and B components)

-

Acetonitrile (ACN), HPLC grade or higher

-

Water, HPLC grade or deionized (18.2 MΩ·cm)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol, HPLC grade (for sample preparation)

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or nylon)

Experimental Protocol

Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

Causality Behind Experimental Choices: The use of Trifluoroacetic acid (TFA) as an ion-pairing agent is crucial. At a concentration of 0.1%, TFA protonates the free amine groups on the Enduracidin molecules, reducing peak tailing and improving peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which allows for efficient separation and detection.

Sample Preparation

-

Accurately weigh approximately 5 mg of the Enduracidin reference standard and dissolve it in 5 mL of methanol to create a 1 mg/mL stock solution.

-

Vortex the solution until the standard is completely dissolved.

-

Dilute the stock solution with Mobile Phase A to a final concentration of 100 µg/mL. For example, add 100 µL of the 1 mg/mL stock solution to 900 µL of Mobile Phase A.

-

Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

Causality Behind Experimental Choices: Methanol is used for the initial dissolution due to the good solubility of lipopeptides in this solvent[5]. The final dilution in Mobile Phase A ensures compatibility with the initial HPLC conditions, preventing peak distortion. Filtration is a critical step to protect the HPLC column from clogging and to ensure the longevity of the analytical system.

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the separation of Enduracidin A and B.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Program | 30-70% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 267 nm |

| Injection Volume | 20 µL |

Causality Behind Experimental Choices:

-

Column: A standard C18 column is selected for its excellent retention and selectivity for hydrophobic molecules like lipopeptides[6][7][8]. The 250 mm length provides the necessary theoretical plates for resolving closely eluting peaks.

-

Gradient Program: A shallow gradient from 30% to 70% acetonitrile over 40 minutes is employed to ensure sufficient separation of the structurally similar Enduracidin A and B. A rapid gradient would likely result in co-elution.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.

-

Column Temperature: Maintaining a constant column temperature of 40 °C ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

-

Detection Wavelength: Enduracidin contains several chromophores, and a detection wavelength of 267 nm has been shown to be effective for its analysis[1][9]. This wavelength provides good sensitivity for the detection of Enduracidin components.

Data Analysis and Interpretation

-

Integrate the peaks in the resulting chromatogram.

-

Identify the peaks corresponding to Enduracidin A and Enduracidin B based on their retention times. As Enduracidin B is more hydrophobic, it will have a longer retention time than Enduracidin A.

-

The relative amounts of Enduracidin A and B can be calculated from the peak areas, assuming similar response factors. For accurate quantification, a purified standard of each component would be required to generate a calibration curve.

Visual Workflow

Caption: Workflow for the HPLC separation and analysis of Enduracidin A and B.

Trustworthiness and System Validation

To ensure the trustworthiness of this protocol, the following validation parameters should be assessed:

-

System Suitability: Inject a standard solution multiple times to check for reproducibility of retention times, peak areas, and resolution between Enduracidin A and B. The relative standard deviation (RSD) for retention times and peak areas should be less than 2%.

-

Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure that no interfering peaks are present at the retention times of Enduracidin A and B.

-

Linearity: Prepare a series of standard solutions at different concentrations and inject them to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be greater than 0.99.

-

Accuracy and Precision: Perform replicate injections of samples at different concentrations to assess the accuracy (closeness to the true value) and precision (degree of scatter) of the method.

By following this detailed protocol and performing the necessary system validation, researchers can confidently and accurately separate and quantify Enduracidin A and B, facilitating further research and development of this important class of antibiotics.

References

-

Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Enduracidin. National Institutes of Health. Retrieved March 7, 2026, from [Link]

-

Evaluation of HPLC and MEKC methods for the analysis of lipopeptide antibiotic iturin A produced by Bacillus amyloliquefaciens. (2008, November 1). Gigvvy Science. Retrieved March 7, 2026, from [Link]

-

Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Enduracidin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 7, 2026, from [Link]

-

Development and Scale-up of an Efficient and Green Process for HPLC Purification of Antimicrobial Homologues of Commercially Important Microbial Lipopeptides. (2016, September 26). ACS Sustainable Chemistry & Engineering. Retrieved March 7, 2026, from [Link]

-

ENDURACIDIN HYDROCHLORIDE (CAS 11115-82-5). (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

-

Correlation between diverse cyclic lipopeptides production and regulation of growth and substrate utilization by Bacillus subtilis strains in a particular habitat. (2005, November 15). FEMS Microbiology Ecology. Retrieved March 7, 2026, from [Link]

-

Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. (2025, January 6). Journal of Agricultural and Food Chemistry. Retrieved March 7, 2026, from [Link]

-

Reversed-phase HPLC chromatograms and ESI-MS analysis of the lipopeptides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics. (2005, August 15). PubMed. Retrieved March 7, 2026, from [Link]

-

Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (2016, November 7). PMC. Retrieved March 7, 2026, from [Link]

-

Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. (2016, August 15). SpringerLink. Retrieved March 7, 2026, from [Link]

-

Reverse-phase high-performance liquid chromatography analysis of lipopeptides produced by Bacillus subtilis strains UMAF6614 and UMAF6639. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine. (2019, January 7). Journal of Natural Products. Retrieved March 7, 2026, from [Link]

-

Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (2016, November 7). Beilstein Journals. Retrieved March 7, 2026, from [Link]

-

Chromatographic profiles of HPLC analysis of bacterial lipopeptide preparations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Identification and natural functions of cyclic lipopeptides from Bacillus amyloliquefaciens An6. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

HPLC chromatogram of enduracidin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

-

HPLC analysis of the enduracidin production of different stains. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

Sources

- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]

- 2. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gigvvy.com [gigvvy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Cytotoxicity Profiling of Enduracidin B Hydrochloride: Mechanistic Rationale and Standardized Protocols

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Focus: Mechanistic causality, self-validating assay design, and lipopeptide-specific cytotoxicity profiling.

Mechanistic Grounding: Efficacy vs. Toxicity Rationale

Enduracidin B hydrochloride is a cyclic lipoglycodepsipeptide antibiotic produced by Streptomyces fungicidicus. As the demand for novel therapeutics against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) intensifies, accurately profiling the mammalian cytotoxicity of such compounds is critical.

To design an effective cytotoxicity panel, we must first understand the compound's mechanism of action. Enduracidin B exerts its bactericidal effect by binding with high affinity to Lipid II , an essential precursor in bacterial cell wall synthesis, thereby inhibiting the transglycosylation step [1].

The Causality of Low Eukaryotic Toxicity: Mammalian cells lack both Lipid II and a peptidoglycan cell wall. Consequently, Enduracidin B exhibits inherently low target-mediated toxicity in eukaryotic cells [2]. However, because Enduracidin B is a lipopeptide, it possesses an amphipathic structure (a hydrophilic peptide ring attached to a hydrophobic fatty acid tail). At elevated concentrations, the lipid tail can non-specifically intercalate into cholesterol-rich mammalian phospholipid bilayers, acting as a surfactant. This physicochemical property dictates our experimental design: we must test not only for metabolic inhibition but specifically for physical membrane rupture.

Figure 1: Mechanism of target selectivity and potential off-target membrane disruption by Enduracidin B.